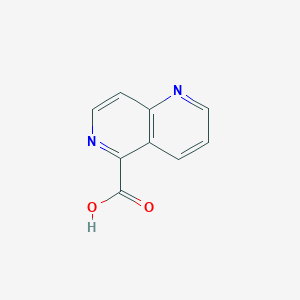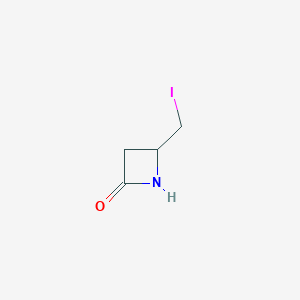
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile
Overview
Description
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, commonly referred to as DMOPN, is an organic compound first synthesized in 1985 by a team of Japanese scientists. It is a colorless, water-soluble solid that is soluble in most organic solvents. DMOPN is a versatile compound with many applications in scientific research and laboratory experiments.
Scientific Research Applications
Oxidative Cyclizations and Synthesis
One notable application of 3-oxopropanenitriles, including variants similar to 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile, is in oxidative cyclizations. For instance, Yılmaz et al. (2005) demonstrated the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations of various 3-oxopropanenitriles mediated by manganese(III) acetate. This process produced derivatives with good yields, highlighting the utility of 3-oxopropanenitriles in synthesizing compounds containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Radical Cyclization Studies
Another area where these compounds find application is in the study of radical cyclizations. Yılmaz (2011) explored the radical cyclization of 3-oxopropanenitriles with alkenes using cerium(IV) ammonium nitrate in ether solvents. The study found that this system was more efficient compared to others like manganese(III) acetate/AcOH for producing 4,5-dihydrofurans (Yılmaz, 2011).
Antimicrobial Synthesis
3-oxopropanenitriles also find applications in the synthesis of antimicrobial agents. Kheder and Mabkhot (2012) reported the use of a derivative in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. Selected examples from these synthesized products showed promising antimicrobial results (Kheder & Mabkhot, 2012).
Synthesis and Characterization of Novel Compounds
In the realm of synthesis and characterization, Feridun et al. (2019) explored the preparation of novel phthalocyanines (Pcs) bearing 7-oxy-3-(3,4-dimethoxyphenyl)coumarin substituents. These compounds were characterized for their electrochemical redox properties, indicating potential applications in materials science (Feridun et al., 2019).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENRTUQTZZRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504813 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
76569-43-2 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)


![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
